2-(2-Bromoethoxy)-1,1,1-trifluoroethane

Catalog No.
S3322450
CAS No.
133068-36-7
M.F
C4H6BrF3O
M. Wt
206.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethoxy)-1,1,1-trifluoroethane

CAS Number

133068-36-7

Product Name

2-(2-Bromoethoxy)-1,1,1-trifluoroethane

IUPAC Name

2-(2-bromoethoxy)-1,1,1-trifluoroethane

Molecular Formula

C4H6BrF3O

Molecular Weight

206.99 g/mol

InChI

InChI=1S/C4H6BrF3O/c5-1-2-9-3-4(6,7)8/h1-3H2

InChI Key

NNHQFVBLRGDVTN-UHFFFAOYSA-N

SMILES

C(CBr)OCC(F)(F)F

Canonical SMILES

C(CBr)OCC(F)(F)F

2-(2-Bromoethoxy)-1,1,1-trifluoroethane is a chemical compound with the empirical formula C₄H₆BrF₃O and a molecular weight of 206.99 g/mol. It features a bromoethoxy group and a trifluoroethane moiety, which contribute to its unique chemical properties. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, this compound can lose hydrogen bromide to form alkenes.
  • Nucleophilic Attack: The trifluoroethane group can participate in nucleophilic substitution reactions, which are important in organic synthesis .

These reactions highlight the compound's versatility as a reagent in organic chemistry.

The synthesis of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane typically involves the following methods:

  • Bromination of Ethanol: Ethanol is brominated using bromine or phosphorus tribromide to introduce the bromo group.
  • Reaction with Trifluoroacetaldehyde: The bromoethanol derivative is then reacted with trifluoroacetaldehyde under acidic conditions to form the desired compound.
  • Purification: The product is purified through distillation or chromatography to obtain high purity levels suitable for research or industrial applications .

These methods highlight the compound's accessibility for laboratory synthesis.

2-(2-Bromoethoxy)-1,1,1-trifluoroethane has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in targeting specific biological pathways.
  • Chemical Research: Used in various

Interaction studies involving 2-(2-Bromoethoxy)-1,1,1-trifluoroethane focus on its reactivity with biological targets. Research indicates that it may interact with enzymes and receptors due to its electrophilic nature. Ongoing studies aim to elucidate the specific molecular interactions that govern its biological effects. Understanding these interactions could lead to advancements in drug design and therapeutic applications .

Several compounds share structural similarities with 2-(2-Bromoethoxy)-1,1,1-trifluoroethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-1,1,1-trifluoroethaneC₂H₂BrF₃Lacks the ethoxy group; simpler structure
2-Chloro-1,1,1-trifluoroethaneC₂H₂ClF₃Contains chlorine instead of bromine
2-(2-Chloroethoxy)-1,1,1-trifluoroethaneC₄H₆ClF₃OContains chlorine; similar ethoxy structure

Uniqueness

The uniqueness of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane lies in its combination of both bromo and trifluoro groups along with an ethoxy moiety. This combination enhances its reactivity compared to other similar compounds that may only possess one halogen or lack the ethoxy functional group altogether. This distinctive feature allows for diverse applications in chemical synthesis and potential biological interactions .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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